molecular formula C18H17N3O6S B2725949 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 886910-92-5

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2725949
CAS No.: 886910-92-5
M. Wt: 403.41
InChI Key: WKHAIGQUZKKPHX-UHFFFAOYSA-N
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Description

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a versatile chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of cost-effective raw materials and scalable reaction conditions. For instance, the use of aluminum trichloride as a catalyst and dimethylamine base formyl chloride in the reaction can lead to efficient production with high yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHAIGQUZKKPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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